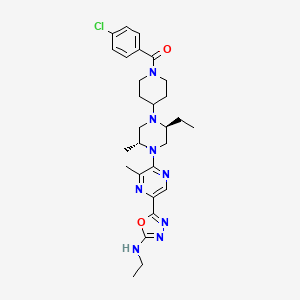

SCH-900875

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

907206-98-8 |

|---|---|

Molecular Formula |

C28H37ClN8O2 |

Molecular Weight |

553.1 g/mol |

IUPAC Name |

(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone |

InChI |

InChI=1S/C28H37ClN8O2/c1-5-22-17-36(25-19(4)32-24(15-31-25)26-33-34-28(39-26)30-6-2)18(3)16-37(22)23-11-13-35(14-12-23)27(38)20-7-9-21(29)10-8-20/h7-10,15,18,22-23H,5-6,11-14,16-17H2,1-4H3,(H,30,34)/t18-,22+/m1/s1 |

InChI Key |

MDHIGNOFHUSPMA-GCJKJVERSA-N |

Isomeric SMILES |

CC[C@H]1CN([C@@H](CN1C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C)C4=NC=C(N=C4C)C5=NN=C(O5)NCC |

Canonical SMILES |

CCC1CN(C(CN1C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C)C4=NC=C(N=C4C)C5=NN=C(O5)NCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SCH-900875 (Ulixertinib/BVD-523)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-900875, more commonly known as ulixertinib or BVD-523, is a first-in-class, orally available, reversible, and ATP-competitive small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[1][4] Dysregulation of the MAPK pathway, frequently driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers.[4][5] Ulixertinib has demonstrated potent anti-tumor activity in preclinical models and has shown clinical activity in patients with advanced solid tumors harboring MAPK pathway mutations, including those who have developed resistance to upstream BRAF and MEK inhibitors.[4][5] This document provides a comprehensive overview of the mechanism of action, quantitative pharmacological data, and key experimental methodologies related to ulixertinib.

Core Mechanism of Action

Ulixertinib exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of ERK1 and ERK2.[3] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of active ERK, preventing the phosphorylation of its numerous downstream substrates.[6] This blockade of signal transduction leads to the inhibition of ERK-dependent cellular processes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with a dependency on the MAPK pathway.[1] By targeting the final node in the RAS-RAF-MEK-ERK cascade, ulixertinib offers a therapeutic strategy to overcome resistance mechanisms that can arise from upstream pathway reactivation.[4]

Signaling Pathway

The diagram below illustrates the canonical MAPK signaling pathway and the specific point of inhibition by ulixertinib.

Quantitative Data

The potency and activity of ulixertinib have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Target/Cell Line | Value | Reference(s) |

| Ki | ERK1 | 0.3 nM | [7] |

| ERK2 | 0.04 nM | [7] | |

| IC50 (Enzymatic) | ERK2 | <0.3 nM | [8] |

| IC50 (pRSK Inhibition) | A375 Melanoma (BRAFV600E) | 31 nM - 140 nM | [8] |

| IC50 (Cell Proliferation) | A375 Melanoma (BRAFV600E) | 180 nM | [8] |

Table 2: Preclinical Pharmacokinetic Parameters

| Species | Dose & Route | Tmax (h) | t1/2 (h) | Vss (L/kg) | CL (mL/min/kg) | Oral Bioavailability (%) | Reference(s) |

| Mouse | IV / Oral | 0.50 - 0.75 | 1.0 - 2.5 | 0.56 | 6.24 | >92% | [9] |

| Rat | IV / Oral | 0.50 - 0.75 | 1.0 - 2.5 | 0.36 | 1.67 | >92% | [9] |

| Dog | IV / Oral | 2.0 | 1.0 - 2.5 | 1.61 | 15.5 | 34% | [9] |

Table 3: Phase I Clinical Trial (NCT01781429) Summary

| Parameter | Value | Reference(s) |

| Study Phase | Phase I | [4][10] |

| Patient Population | 135 patients with advanced solid tumors | [4][10] |

| Dose Escalation Range | 10 mg to 900 mg twice daily (BID) | [4] |

| Recommended Phase II Dose (RP2D) | 600 mg BID | [4][10] |

| Pharmacodynamics | Near-complete (~86-93%) ERK inhibition at RP2D | [4] |

| Most Common Adverse Events | Diarrhea (48%), fatigue (42%), nausea (41%), acneiform dermatitis (31%) | [4] |

| Preliminary Efficacy (Evaluable Patients) | 14% Partial Response rate in dose expansion | [4] |

| Responsive Tumor Types (Mutations) | NRAS-mutant, BRAF V600-mutant, and non-V600 BRAF-mutant solid tumors | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize the mechanism of action of ulixertinib.

ERK2 Kinase Inhibition Assay (RapidFire Mass Spectrometry)

This protocol describes a method to determine the in vitro potency of ulixertinib against purified ERK2 enzyme.

-

Objective: To quantify the half-maximal inhibitory concentration (IC50) of ulixertinib against ERK2.

-

Materials:

-

Purified, MEK-activated ERK2 protein.

-

Substrate peptide (e.g., Erktide).

-

Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 10 mM DTT, 0.01% (v/v) CHAPS.

-

Ulixertinib stock solution (e.g., 10 mM in DMSO).

-

ATP.

-

384-well polypropylene plates.

-

RapidFire Mass Spectrometry platform.

-

-

Workflow Diagram:

-

Procedure:

-

Prepare a 12-point serial dilution of ulixertinib in DMSO.

-

Dispense 10 µL of 1.2 nM ERK2 protein in assay buffer into each well of a 384-well plate containing the diluted compound. The final DMSO concentration should be 1%.[8]

-

Pre-incubate the enzyme and compound for 20 minutes at room temperature.[8]

-

Initiate the kinase reaction by adding ATP and the Erktide substrate.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a quenching solution (e.g., formic acid).

-

Analyze the levels of unphosphorylated substrate and phosphorylated product using a RapidFire Mass Spectrometry platform.[8]

-

Generate a dose-response curve and calculate the IC50 value.

-

Cell Viability / Antiproliferation Assay

This protocol outlines a method to assess the effect of ulixertinib on the proliferation of cancer cell lines.

-

Objective: To determine the IC50 of ulixertinib for inhibiting cell proliferation.

-

Materials:

-

Adherent cancer cell line (e.g., A375).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Ulixertinib stock solution.

-

384-well black, clear-bottom cell culture plates.

-

Fixative solution (e.g., 4% formaldehyde in PBS).

-

Nuclear stain (e.g., Hoechst 33342).

-

High-content imaging system (e.g., Cellomics ArrayScan™ VTI).

-

-

Procedure:

-

Seed cells into 384-well plates at a density of ~200 cells per well in 40 µL of media and incubate overnight.[8]

-

Dose the cells with a 12-point serial dilution of ulixertinib (e.g., 0.03 nM to 30 µM) using an acoustic dispenser. The final DMSO concentration should be ~0.3%.[8]

-

Incubate the plates for 72 hours at 37°C.[8]

-

Fix the cells by adding 20 µL of 12% formaldehyde (4% final concentration) containing Hoechst 33342 nuclear stain. Incubate for 30 minutes at room temperature.[8]

-

Wash the wells with PBS.

-

Acquire images and count the number of nuclei in each well using a high-content imaging system.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control wells and determine the IC50 value.

-

Western Blot for Pathway Modulation (pRSK Inhibition)

This protocol is used to confirm that ulixertinib inhibits ERK signaling within the cell by measuring the phosphorylation of a direct downstream substrate, RSK.

-

Objective: To assess the dose-dependent inhibition of RSK phosphorylation by ulixertinib in whole cells.

-

Materials:

-

Cancer cell line of interest.

-

Serum-free medium and complete medium.

-

Growth factor for stimulation (e.g., EGF or PMA).

-

Ulixertinib.

-

Ice-cold PBS.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-RSK (pRSK), anti-total RSK, anti-total ERK, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat cells with various concentrations of ulixertinib or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., PMA) to induce the MAPK pathway.[4]

-

Wash cells with ice-cold PBS and lyse them.

-

Quantify protein concentration in the lysates.

-

Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-pRSK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total RSK, total ERK, or a loading control like GAPDH.

-

Conclusion

This compound (ulixertinib/BVD-523) is a potent and selective inhibitor of ERK1/2, the terminal kinases of the MAPK pathway. Its mechanism of action, centered on the ATP-competitive inhibition of ERK, has been thoroughly characterized. Preclinical data demonstrate its ability to suppress proliferation in cancer cells driven by MAPK pathway mutations and to cause tumor regression in animal models.[5] Early-phase clinical trials have established a manageable safety profile and have shown durable responses in heavily pre-treated patients with specific BRAF and NRAS mutations.[10] As a first-in-class agent, ulixertinib represents a promising therapeutic strategy, particularly in overcoming resistance to upstream inhibitors in the MAPK cascade. Further clinical investigation is warranted to fully define its role in the treatment of MAPK-driven malignancies.

References

- 1. Ulixertinib | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biomed-valley.com [biomed-valley.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. biomed-valley.com [biomed-valley.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Prediction of Human Pharmacokinetics of Ulixertinib, a Novel ERK1/2 Inhibitor from Mice, Rats, and Dogs Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

In-Depth Technical Guide: SCH-900875 and its Interaction with the CXCR3 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SCH-900875, a potent antagonist of the C-X-C chemokine receptor 3 (CXCR3). This document details its binding affinity, the experimental methodologies used for its characterization, and the relevant CXCR3 signaling pathways.

Core Focus: this compound Binding Affinity for CXCR3

This compound is a high-affinity antagonist for the CXCR3 receptor, developed through structure-activity relationship (SAR) studies of a piperazine-based piperidine chemical scaffold. While noted for its high affinity and efficacy in preclinical models of autoimmune diseases, specific quantitative binding data from publicly available literature is limited.[1][2][3]

A closely related compound from the same optimization series, designated as compound 3 , demonstrated significant binding affinity in radioligand binding assays.[2][4] The data for this related compound is presented below to provide context for the potency of this chemical class.

Quantitative Binding Data for a Related Piperazine-Based Piperidine Analog (Compound 3)

| Parameter | Value | Ligand(s) |

| pKi | 7.0 | |

| pIC50 | 7.3 | CXCL9 |

| 7.7 | CXCL10 | |

| 7.1 | CXCL11 |

Data sourced from a study on CXCR3 inhibitors, which identified this compound through high-throughput screening.[2][4]

It is important to note that while this compound (compound 2 in the referenced study) was developed from this series and exhibits high affinity, the precise pKi and pIC50 values for this compound itself are not explicitly stated in the reviewed literature.[1][2][5]

Experimental Protocols: Determining CXCR3 Binding Affinity

The binding affinity of compounds like this compound to the CXCR3 receptor is typically determined using a competitive radioligand binding assay. This method quantifies the ability of a non-labeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand from the receptor.

Standard Radioligand Binding Assay Protocol

-

Membrane Preparation:

-

Cells expressing the CXCR3 receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard protein assay.

-

-

Competitive Binding Assay:

-

A fixed concentration of a radiolabeled CXCR3 ligand (e.g., [125I]-CXCL10 or [125I]-CXCL11) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor compound.

-

The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.

-

The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

CXCR3 Signaling Pathways

CXCR3 is a G protein-coupled receptor (GPCR) that, upon binding its chemokine ligands (CXCL9, CXCL10, and CXCL11), initiates a cascade of intracellular signaling events. These pathways are crucial for the chemotactic responses of immune cells, particularly T cells.

Upon ligand binding, CXCR3 couples to inhibitory G proteins (Gαi). This coupling leads to the dissociation of the Gαβγ heterotrimer into Gαi and Gβγ subunits, which then activate downstream effector molecules. Key signaling events include:

-

Phospholipase C (PLC) activation: Leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).

-

Calcium mobilization: IP3 triggers the release of intracellular calcium stores.

-

Protein Kinase C (PKC) activation: Stimulated by DAG and calcium.

-

Phosphoinositide 3-kinase (PI3K) activation: A key pathway involved in cell survival and migration.

-

Mitogen-activated protein kinase (MAPK) pathway activation: Including ERK1/2, which regulates cell proliferation and differentiation.

The culmination of these signaling events results in cytoskeletal rearrangements and cellular migration towards the chemokine gradient. As an antagonist, this compound blocks the initiation of these downstream signaling cascades by preventing ligand binding to CXCR3.

References

- 1. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The CXCR3 Antagonist SCH-900875: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-900875 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3). As a key regulator of immune cell trafficking, CXCR3 and its ligands—CXCL9, CXCL10, and CXCL11—are deeply implicated in the pathogenesis of various autoimmune diseases and inflammatory conditions. By blocking the interaction between CXCR3 and its ligands, this compound offers a promising therapeutic strategy for mitigating the chronic inflammation that drives these pathologies. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental methodologies to support further research and development.

Core Function and Mechanism of Action

This compound functions as a non-competitive antagonist of the CXCR3 receptor. This mechanism involves binding to a site on the receptor distinct from the ligand-binding site, thereby inducing a conformational change that prevents receptor activation even in the presence of its natural chemokine ligands. This allosteric inhibition effectively blocks the downstream signaling pathways that mediate the chemotactic response of immune cells, primarily T helper 1 (Th1) lymphocytes, to inflammatory sites.

The primary consequence of CXCR3 antagonism by this compound is the inhibition of leukocyte migration. In inflammatory states, elevated levels of CXCL9, CXCL10, and CXCL11 act as chemoattractants, recruiting CXCR3-expressing immune cells to tissues. By disrupting this axis, this compound can reduce the infiltration of pathogenic T cells into target organs, thereby ameliorating inflammation and tissue damage.

In Vitro Pharmacology

The potency and selectivity of this compound have been characterized through a series of in vitro assays. The compound is a derivative of an earlier CXCR3 antagonist, SCH 546738, and was developed through structure-activity relationship (SAR) studies to optimize its pharmacological properties.

| Assay Type | Ligand | Cell Line | Parameter | Value | Reference |

| Radioligand Binding | [¹²⁵I]-CXCL10 | Human T cells | Ki | ~10 nM (estimated) | [1] |

| Chemotaxis Assay | CXCL11 | Activated T cells | IC₅₀ | ~10 nM (estimated) | [1] |

Note: The quantitative data for this compound is extrapolated from its parent compound, SCH 546738, as specific primary data for this compound is not publicly available in the cited literature. The review by Andrews and Cox (2016) refers to this compound as an optimized derivative.

Preclinical Efficacy in Animal Models

The therapeutic potential of this compound has been demonstrated in preclinical models of autoimmune diseases, where it has shown the ability to reduce disease severity.

Experimental Autoimmune Encephalomyelitis (EAE)

In mouse models of EAE, a well-established model for multiple sclerosis, administration of CXCR3 antagonists has been shown to be effective.

Collagen-Induced Arthritis (CIA)

In rodent models of CIA, a preclinical model for rheumatoid arthritis, CXCR3 antagonism has demonstrated efficacy in reducing joint inflammation and damage.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CXCR3 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from a human T-cell line endogenously expressing the CXCR3 receptor.

-

Binding Reaction: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a constant concentration of the radiolabeled CXCR3 ligand (e.g., [¹²⁵I]-CXCL10), and varying concentrations of the test compound (this compound).

-

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which separates the bound from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Chemotaxis Assay

Objective: To assess the functional ability of this compound to inhibit CXCR3-mediated cell migration.

Methodology:

-

Cell Preparation: Activated human T cells, which highly express CXCR3, are used.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower chamber contains a chemoattractant (e.g., CXCL11) and varying concentrations of this compound. The upper chamber contains the activated T cells. The two chambers are separated by a porous membrane.

-

Incubation: The chamber is incubated to allow cell migration from the upper to the lower chamber in response to the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

Data Analysis: The results are plotted as the percentage of inhibition of migration versus the concentration of this compound to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

Caption: CXCR3 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for a typical in vitro chemotaxis assay.

Conclusion

This compound is a potent CXCR3 antagonist with a clear mechanism of action centered on the inhibition of immune cell migration. Its efficacy in preclinical models of autoimmune diseases highlights its potential as a therapeutic agent. The data and protocols presented in this guide provide a foundation for further investigation into the clinical utility of this compound and other CXCR3-targeted therapies. Further research is warranted to fully elucidate its clinical potential, safety profile, and optimal therapeutic applications.

References

The Core of Prexasertib (LY2606368): An In-depth Technical Guide to its Discovery and Synthesis

An important clarification on nomenclature: Initial searches for "SCH-900875" revealed conflicting information, with some sources associating this identifier with the CHK1/CHK2 inhibitor Prexasertib (also known as LY2606368), and others with a CXCR3 antagonist. Extensive review of the scientific literature and chemical databases confirms that Prexasertib (LY2606368) is a distinct chemical entity from this compound. This guide will focus exclusively on Prexasertib (LY2606368), a compound of significant interest in oncology research and development.

Introduction: The Discovery of a Potent CHK1/CHK2 Inhibitor

Prexasertib (LY2606368) is a second-generation, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and, to a lesser extent, Checkpoint Kinase 2 (CHK2).[1] Developed by Eli Lilly and Company, Prexasertib emerged from efforts to identify potent and selective inhibitors of the DNA Damage Response (DDR) pathway as a therapeutic strategy against cancer.

The rationale behind targeting CHK1 lies in its critical role in cell cycle regulation and DNA repair.[1] In response to DNA damage or replication stress, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[1] Many cancer cells, particularly those with p53 mutations, are highly reliant on the CHK1-mediated checkpoint for survival. Inhibition of CHK1 in these cells abrogates this crucial checkpoint, leading to an accumulation of DNA damage, premature entry into mitosis, and ultimately, a form of programmed cell death known as mitotic catastrophe.[2]

Prexasertib has demonstrated potent single-agent anti-tumor activity in various preclinical models and has been evaluated in numerous clinical trials for the treatment of advanced solid tumors.[3][4]

Mechanism of Action: The CHK1 Signaling Pathway

The CHK1 signaling pathway is a cornerstone of the DNA damage response. When DNA damage occurs, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the site of damage and activated. ATR then phosphorylates and activates CHK1, which in turn phosphorylates a number of downstream targets to enforce cell cycle arrest. A key substrate of CHK1 is the phosphatase CDC25, which is responsible for activating cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting CDC25, CHK1 prevents the activation of CDKs and halts the cell cycle.

Prexasertib, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CHK1, preventing its kinase activity. This leads to the abrogation of the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, which ultimately results in cell death.

Caption: CHK1 pathway and Prexasertib's mechanism.

Quantitative Data

The following tables summarize key quantitative data for Prexasertib (LY2606368) from various in vitro and in vivo studies.

Table 1: In Vitro Potency of Prexasertib

| Target | Assay Type | Value | Reference |

| CHK1 | Ki | 0.9 nM | [5] |

| CHK1 | IC50 | <1 nM | [5] |

| CHK2 | IC50 | 8 nM | [5] |

| RSK1 | IC50 | 9 nM | [5] |

| MELK | IC50 | 38 nM | [5] |

| SIK | IC50 | 42 nM | [5] |

| BRSK2 | IC50 | 48 nM | [5] |

| ARK5 | IC50 | 64 nM | [5] |

Table 2: Cellular Activity of Prexasertib

| Cell Line | Assay Type | IC50 | Reference |

| Multiple Colorectal Cancer Cell Lines | Viability | <13 nM | [6] |

| HeLa (p53-deficient) | G2/M Checkpoint Abrogation | 9 nM | [6] |

| AGS and MKN1 Gastric Cancer Cells | Apoptosis Induction & Colony Formation Inhibition | 25 nM | [6] |

| Androgen-Receptor Positive Prostate Cancer Cell Lines | Cell Proliferation | 4.3 - 13.1 nM | [3] |

| Androgen-Receptor Negative Prostate Cancer Cell Lines | Cell Proliferation | 6.4 - 1000 nM | [3] |

Synthesis of Prexasertib (LY2606368)

Several synthetic routes for Prexasertib have been reported, including both traditional batch synthesis and more modern continuous-flow solid-phase synthesis.[7][8] A representative multi-step synthesis is outlined below, which involves the construction of the key pyrazole intermediate followed by coupling with the cyanopyrazine moiety.

References

- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LY2606368 Causes Replication Catastrophe and Antitumor Effects through CHK1-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Portico [access.portico.org]

- 8. Automated synthesis of prexasertib and derivatives enabled by continuous-flow solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SCH-900875 in T-Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell migration is a fundamental process in the adaptive immune response, orchestrating the trafficking of T lymphocytes to sites of inflammation, infection, and tumors. This targeted movement is primarily guided by chemokines, a family of small cytokines that bind to G protein-coupled receptors (GPCRs) on the surface of T-cells, initiating intracellular signaling cascades that lead to cellular polarization and motility. One of the key chemokine receptors involved in directing the migration of activated T-cells, particularly T helper 1 (Th1) and cytotoxic T lymphocytes (CTLs), is the C-X-C motif chemokine receptor 3 (CXCR3). This technical guide provides an in-depth exploration of the role of SCH-900875, a potent and selective CXCR3 antagonist, in the modulation of T-cell migration. We will delve into the molecular mechanisms of CXCR3 signaling, present experimental evidence of inhibition by this compound, and provide detailed protocols for relevant in vitro assays.

Mechanism of Action of this compound: Targeting the CXCR3 Chemokine Receptor

This compound is a small molecule inhibitor that specifically targets the CXCR3 receptor. By binding to CXCR3, this compound competitively blocks the binding of its natural chemokine ligands: CXCL9 (Monokine induced by gamma interferon, Mig), CXCL10 (Interferon-gamma-inducible protein 10, IP-10), and CXCL11 (Interferon-inducible T-cell alpha chemoattractant, I-TAC).[1] This blockade prevents the initiation of the downstream signaling pathways that are essential for T-cell chemotaxis.

The CXCR3 receptor and its ligands are integral to the recruitment of effector T-cells to inflamed tissues in various pathological conditions, including autoimmune diseases and cancer.[2] Therefore, by inhibiting CXCR3, this compound has the potential to modulate inflammatory responses and anti-tumor immunity by impeding the infiltration of pathogenic T-cells into target tissues.

The CXCR3 Signaling Pathway in T-Cell Migration

The binding of CXCL9, CXCL10, or CXCL11 to CXCR3 on T-cells triggers a cascade of intracellular events that culminate in directed cell movement. This signaling pathway is complex and involves multiple key players, as illustrated in the diagram below.

Upon ligand binding, CXCR3 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi family.[3] The activated Gαi subunit inhibits adenylyl cyclase, while the Gβγ dimer activates downstream effectors. A key effector is Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces calcium flux from intracellular stores, a critical event for cell motility.[1]

Furthermore, CXCR3 signaling can engage other pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1] Recent evidence also points to the involvement of the T-cell receptor (TCR) signaling component, ZAP-70, in CXCR3-mediated chemotaxis.[4] The culmination of these signaling events is the rearrangement of the actin cytoskeleton, leading to the formation of lamellipodia and uropods, which drive the directional migration of the T-cell along the chemokine gradient.

Experimental Evidence for the Role of this compound

The inhibitory effect of CXCR3 antagonists like this compound on T-cell migration has been demonstrated in numerous preclinical studies. While specific quantitative data for this compound's direct inhibition of T-cell migration in publicly available literature is limited, the efficacy of other potent CXCR3 antagonists provides a strong rationale for its mechanism of action.

Table 1: In Vitro Inhibition of T-Cell Migration by CXCR3 Antagonists

| Compound | Target Cells | Chemoattractant | Assay Type | IC50 / % Inhibition | Reference |

| SCH 546738 | RAW264.7 cells | - | CCK-8 | 16.250 µM (for 50% growth inhibition) | [5] |

| Piceatannol (ZAP-70 inhibitor) | JE6.1/CXCR3 cells | CXCL10 | Transwell Migration | Dose-dependent reduction | [4] |

| PS372424 (CXCR3 agonist) | Activated human T-cells | CXCL11, CXCL12, CCL5 | Transwell Migration | Significant inhibition | [6] |

Note: Data for this compound is not publicly available in this format. The table presents data for other relevant compounds to illustrate the experimental approaches and expected outcomes.

Detailed Experimental Protocols

To facilitate further research into the role of this compound and CXCR3 in T-cell migration, this section provides detailed methodologies for key in vitro assays.

Transwell Migration Assay

This assay is a standard method to quantify the chemotactic response of cells to a chemoattractant.

Materials:

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well companion plates

-

Activated human or murine T-cells

-

Recombinant human or murine CXCL9, CXCL10, or CXCL11

-

This compound or other CXCR3 antagonists

-

Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)

-

Cell counting solution (e.g., Trypan Blue) or flow cytometer

Procedure:

-

Cell Preparation: Culture and activate T-cells (e.g., with anti-CD3/CD28 beads and IL-2) to induce CXCR3 expression.[4] Prior to the assay, wash and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Chemoattractant Preparation: Prepare serial dilutions of the CXCR3 ligand (e.g., 1-100 ng/mL) in migration buffer. For inhibition assays, pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C before adding them to the transwell insert.

-

Assay Setup: Add 600 µL of the chemoattractant solution (with or without inhibitor) to the lower chamber of the 24-well plate. Place the transwell insert into the well. Add 100 µL of the cell suspension to the upper chamber of the insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 to 4 hours. The optimal incubation time should be determined empirically.

-

Quantification of Migration:

-

Carefully remove the transwell insert.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry. For flow cytometry, a known number of counting beads can be added to each sample for accurate cell enumeration.

-

-

Data Analysis: Calculate the percentage of migrated cells relative to the total number of cells initially added to the upper chamber. For inhibition assays, calculate the percentage of migration inhibition by this compound compared to the vehicle control.

Flow Cytometry for CXCR3 Internalization

Ligand-induced receptor internalization is a hallmark of GPCR activation. This assay measures the decrease in surface CXCR3 expression on T-cells following exposure to its ligands.

Materials:

-

Activated T-cells expressing CXCR3

-

Recombinant CXCL9, CXCL10, or CXCL11

-

This compound

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Fluorochrome-conjugated anti-human or anti-mouse CXCR3 antibody (and corresponding isotype control)

-

Flow cytometer

Procedure:

-

Cell Treatment: Resuspend activated T-cells in serum-free medium. Aliquot cells into tubes and treat with different concentrations of CXCR3 ligands (e.g., 10-100 nM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. For inhibition studies, pre-incubate cells with this compound before adding the ligand.

-

Staining: Stop the internalization process by placing the tubes on ice and adding cold FACS buffer. Pellet the cells by centrifugation and resuspend in FACS buffer containing the anti-CXCR3 antibody. Incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Gate on the T-cell population and analyze the mean fluorescence intensity (MFI) of CXCR3 staining. A decrease in MFI in ligand-treated cells compared to untreated cells indicates receptor internalization. The ability of this compound to prevent this decrease demonstrates its antagonistic activity.

Conclusion

This compound, as a selective CXCR3 antagonist, represents a promising therapeutic agent for modulating T-cell migration in a variety of disease contexts. A thorough understanding of the CXCR3 signaling pathway and the availability of robust in vitro assays are crucial for the continued development and evaluation of this and other CXCR3-targeted therapies. This technical guide provides a comprehensive overview of the core principles and methodologies for researchers and drug development professionals working in this exciting field. Further investigation into the specific quantitative effects of this compound on T-cell migration and its impact on in vivo models of disease will be critical for its translation to the clinic.

References

- 1. CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Gαwi2 activation by Gαi3 in CXCR3-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor. [scholars.duke.edu]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

The CXCR3 Antagonist SCH-900875: A Technical Overview of its Impact on Chemokine Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-900875 is a potent, small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3). As a member of the piperazine-piperidine class of CXCR3 antagonists, it holds therapeutic potential in a variety of inflammatory and autoimmune diseases where CXCR3-mediated signaling is a key driver of pathology. This document provides an in-depth technical guide on the effects of this compound and its class on chemokine signaling, compiling available data, outlining relevant experimental methodologies, and visualizing the underlying biological pathways.

While specific quantitative data for this compound is limited in the public domain, this guide will draw upon data from its closely related and well-characterized analog, SCH 546738, to provide a comprehensive understanding of its likely mechanism of action and pharmacological profile. The structural similarities within the piperazine-piperidine class suggest that the data for SCH 546738 is a strong surrogate for understanding the activity of this compound.

Core Concepts: The CXCR3 Signaling Axis

CXCR3 is a G protein-coupled receptor (GPCR) primarily expressed on activated T cells (Th1), natural killer (NK) cells, and other immune cells. Its endogenous ligands are the interferon-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC). The interaction of these chemokines with CXCR3 plays a crucial role in orchestrating immune cell trafficking to sites of inflammation. Dysregulation of the CXCR3 axis is implicated in numerous autoimmune and inflammatory conditions, making it an attractive target for therapeutic intervention.

Upon ligand binding, CXCR3 activates intracellular signaling cascades primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, activation of phospholipase Cβ (PLCβ) by G protein subunits results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including chemotaxis, proliferation, and cytokine production. Furthermore, CXCR3 signaling can also involve β-arrestin recruitment, which can mediate both G protein-dependent and -independent signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK.

Quantitative Data on Piperazine-Piperidine Class CXCR3 Antagonists

The following tables summarize the available quantitative data for SCH 546738 and other relevant compounds within the piperazine-piperidine and related antagonist classes. This data provides a strong indication of the expected potency and activity of this compound.

Table 1: Binding Affinity and Functional Inhibition of SCH 546738

| Parameter | Ligand/Assay | Value | Cell Line | Reference |

| Binding Affinity (Ki) | Not specified | 0.4 nM | Not specified | [1][2] |

| IC50 (Ligand Displacement) | [125I]-CXCL10 | 10 nM | Not specified | [1][2] |

| IC50 (Ligand Displacement) | [125I]-CXCL11 | 10 nM | Not specified | [1][2] |

| EC50 (Calcium Flux Inhibition) | CXCL10-induced (CXCR3-A) | 0.67 nM | Cells expressing CXCR3-A | |

| EC50 (Calcium Flux Inhibition) | CXCL10-induced (CXCR3-B) | 1.68 nM | Cells expressing CXCR3-B |

Table 2: Potency of a Related Pyridyl-piperazinyl-piperidine CXCR3 Antagonist

| Compound | Parameter | Value | Assay |

| Analog 18j | IC50 | 0.2 nM | Human CXCR3 binding affinity |

Experimental Protocols

Detailed methodologies are crucial for the characterization of CXCR3 antagonists. Below are representative protocols for key in vitro assays used to determine the binding affinity, functional antagonism, and downstream signaling effects of compounds like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of an antagonist to the CXCR3 receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing human CXCR3 (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes. The membrane pellet is resuspended and stored at -80°C.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains a fixed concentration of radiolabeled chemokine (e.g., [125I]-CXCL10 or [125I]-CXCL11), a specific amount of cell membrane preparation, and varying concentrations of the unlabeled antagonist (e.g., this compound).

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing the unbound radioligand to pass through. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CXCR3 agonist.

Protocol:

-

Cell Preparation: Cells expressing CXCR3 are seeded into a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle control.

-

Agonist Stimulation: A fixed concentration of a CXCR3 agonist (e.g., CXCL10 or CXCL11) is added to the wells to stimulate the receptor.

-

Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).

-

Data Analysis: The data are analyzed to determine the EC50 value of the antagonist, which is the concentration that produces 50% of the maximal inhibition of the agonist-induced calcium response.

Chemotaxis Assay

This assay directly measures the ability of an antagonist to inhibit the migration of cells towards a chemokine gradient.

Protocol:

-

Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a multi-well transwell plate) is used. The lower chamber contains a solution with a CXCR3 agonist (e.g., CXCL10), and the upper chamber contains a suspension of CXCR3-expressing cells (e.g., activated T cells) that have been pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle.

-

Incubation: The chamber is incubated for a few hours to allow the cells to migrate through a porous membrane separating the two chambers towards the chemokine gradient.

-

Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent cell-based quantification method.

-

Data Analysis: The results are expressed as the percentage of migrating cells compared to the control (no antagonist). The IC50 value for the inhibition of chemotaxis is then calculated.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor. An antagonist will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from CXCR3-expressing cells are prepared.

-

Assay Setup: In a 96-well plate, membranes are incubated with a fixed concentration of agonist (e.g., CXCL10) and varying concentrations of the antagonist (e.g., this compound) in the presence of GDP.

-

Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS.

-

Incubation: The plate is incubated at 30°C to allow for G protein activation and [35S]GTPγS binding.

-

Termination and Detection: The reaction is stopped by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The data are analyzed to determine the IC50 of the antagonist for the inhibition of agonist-stimulated [35S]GTPγS binding.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CXCR3 receptor, a key event in receptor desensitization and downstream signaling.

Protocol:

-

Cell Line: A cell line engineered to express CXCR3 fused to a reporter enzyme fragment and β-arrestin fused to the complementary enzyme fragment is used (e.g., PathHunter® β-Arrestin assay).

-

Assay Setup: Cells are plated in a 96-well plate and treated with varying concentrations of the antagonist (e.g., this compound) followed by a fixed concentration of an agonist (e.g., CXCL11).

-

Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.

-

Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured. The signal is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: The IC50 value for the inhibition of agonist-induced β-arrestin recruitment is determined.

Visualizing the Impact of this compound on Chemokine Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the CXCR3 signaling pathway and the mechanism of action of this compound, as well as a typical experimental workflow for its characterization.

Caption: CXCR3 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound, as a representative of the potent piperazine-piperidine class of CXCR3 antagonists, demonstrates high-affinity binding to the CXCR3 receptor and effectively inhibits its signaling. By blocking the binding of its natural chemokine ligands, this compound is expected to potently inhibit downstream signaling events, including G protein activation, calcium mobilization, and β-arrestin recruitment, ultimately leading to the suppression of immune cell chemotaxis. The quantitative data from its close analog, SCH 546738, underscores the therapeutic potential of this class of compounds in treating a range of inflammatory and autoimmune disorders. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for the continued investigation and development of this compound and other CXCR3-targeting therapeutics.

References

SCH-900875: A Potent CXCR3 Antagonist for Inflammatory Diseases

A Technical Guide for Researchers and Drug Development Professionals

SCH-900875 is a small molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3), a key mediator in the inflammatory response. This document provides a comprehensive overview of this compound, including its mechanism of action, preclinical data in inflammatory disease models, and detailed experimental protocols for its evaluation. As publicly available data for this compound is limited, this guide also incorporates data from its close structural analog, SCH 546738, to provide a more complete profile of this class of CXCR3 antagonists.

Core Concepts: The Role of CXCR3 in Inflammation

CXCR3 is a G protein-coupled receptor predominantly expressed on activated T cells, natural killer (NK) cells, and other immune cells.[1] Its ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—are interferon-inducible chemokines that are highly expressed at sites of inflammation.[2][3] The interaction between CXCR3 and its ligands orchestrates the trafficking of immune cells to inflamed tissues, playing a crucial role in the pathogenesis of various autoimmune and inflammatory diseases such as psoriasis and rheumatoid arthritis.[4][5] By blocking this interaction, CXCR3 antagonists like this compound can inhibit the recruitment of inflammatory cells and thereby ameliorate disease pathology.[6]

Quantitative Data for CXCR3 Antagonists

The following tables summarize the in vitro and in vivo pharmacological data for the piperazine-piperidine class of CXCR3 antagonists, with a focus on SCH 546738 as a representative compound.

Table 1: In Vitro Activity of SCH 546738

| Assay | Species | Ligand | IC50 / Ki | Reference |

| Radioligand Binding (Ki) | Human | [35S]SCH 535390 | 0.4 nM | [6] |

| Radioligand Displacement (IC50) | Human | [125I]hCXCL10 | 0.8 - 2.2 nM | [6] |

| Radioligand Displacement (IC50) | Human | [125I]hCXCL11 | 0.8 - 2.2 nM | [6] |

| T-cell Chemotaxis (IC90) | Human | CXCL10/CXCL11 | ~10 nM | [6] |

| Radioligand Displacement (IC50) | Mouse | [125I]hCXCL10 | 5.9 nM | [6] |

| Radioligand Displacement (IC50) | Rat | [125I]hCXCL10 | 4.2 nM | [6] |

Table 2: In Vivo Efficacy of SCH 546738 in Inflammatory Disease Models

| Animal Model | Disease | Species | Dosing Regimen | Efficacy | Reference |

| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Mouse | Oral, twice daily | Attenuated disease development | [6] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Rat | Oral, twice daily | Significantly reduced disease severity | [6] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Mouse | Oral, twice daily | Delayed disease onset and attenuated severity (additive effect with IFN-β) | [6] |

| Allograft Rejection | Transplant Rejection | - | Oral, twice daily until rejection | Delayed graft rejection | [6] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures for evaluating CXCR3 antagonists, the following diagrams are provided in the DOT language for Graphviz.

Caption: CXCR3 Signaling Pathway and Inhibition by this compound.

Caption: Preclinical Evaluation Workflow for a CXCR3 Antagonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used to characterize CXCR3 antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

-

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for the CXCR3 receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human CXCR3 receptor (e.g., Ba/F3 cells).[6]

-

A radiolabeled CXCR3 ligand, such as [125I]hCXCL10 or a proprietary radiolabeled antagonist like [35S]SCH 535390.[6]

-

Test compound (this compound) at various concentrations.

-

Binding buffer and filtration apparatus.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Plot the data to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

T-cell Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of T-cells towards a chemoattractant.

-

Objective: To assess the functional antagonism of this compound on CXCR3-mediated T-cell migration.

-

Materials:

-

Activated human T-cells expressing CXCR3.

-

Chemoattractant, such as CXCL10 or CXCL11.

-

Test compound (this compound) at various concentrations.

-

Transwell migration chambers.

-

-

Procedure:

-

Pre-incubate the activated T-cells with varying concentrations of this compound.

-

Place the chemoattractant in the lower chamber of the Transwell plate.

-

Add the pre-incubated T-cells to the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubate the plate to allow for cell migration.

-

Quantify the number of cells that have migrated to the lower chamber.

-

Determine the concentration of this compound that inhibits migration by 50% (IC50) or 90% (IC90).[6]

-

In Vivo Inflammatory Disease Models

Animal models are essential for evaluating the in vivo efficacy of drug candidates.

-

Collagen-Induced Arthritis (CIA) in Mice:

-

Induction: Immunize susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Freund's adjuvant.

-

Treatment: Administer this compound or vehicle orally, typically twice daily, starting before or after the onset of clinical signs of arthritis.

-

Assessment: Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling, erythema). Histopathological analysis of the joints can be performed at the end of the study to assess inflammation, cartilage damage, and bone erosion.[6]

-

-

Experimental Autoimmune Encephalomyelitis (EAE) in Rodents:

-

Induction: Immunize susceptible rodent strains (e.g., Lewis rats or C57BL/6 mice) with myelin-derived peptides or proteins in complete Freund's adjuvant.

-

Treatment: Administer this compound or vehicle orally, typically twice daily, starting before or after the onset of clinical signs of EAE.

-

Assessment: Monitor disease progression by scoring clinical signs of neurological impairment (e.g., tail limpness, limb paralysis). Histopathological analysis of the central nervous system can be performed to assess inflammation and demyelination.[6]

-

Conclusion

This compound, as a representative of the piperazine-piperidine class of CXCR3 antagonists, demonstrates high potency in blocking the CXCR3 signaling pathway. The preclinical data from its close analog, SCH 546738, in various animal models of inflammatory diseases, highlights the therapeutic potential of this class of compounds. The provided experimental protocols offer a framework for the continued investigation and development of CXCR3 antagonists for the treatment of a range of inflammatory and autoimmune disorders. Further research focusing specifically on this compound is warranted to fully elucidate its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Validation of the C-X-C chemokine receptor 3 (CXCR3) as a target for PET imaging of T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of IRAK4 Inhibitors in Autoimmune Disease: A Technical Overview

Disclaimer: No specific preclinical studies for the compound designated SCH-900875 in the context of autoimmunity are publicly available at the time of this writing. The chemical structure of this compound, identified as 1-(4-CHLOROBENZOYL)-4-((2S,5R)-2-ETHYL-4-(5-(5-(ETHYLAMINO)-1,3,4-OXADIAZOL-2-YL)-3-METHYLPYRAZINYL)-5-METHYL-1-PIPERAZINYL)-piperidine, suggests it belongs to a class of molecules known as kinase inhibitors. Given the significant research into Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a therapeutic target for autoimmune diseases, this guide will focus on the preclinical studies of representative IRAK4 inhibitors, providing a framework for understanding the potential of this class of compounds in autoimmunity.

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are integral to the innate immune response, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders.[1] Consequently, inhibiting IRAK4 has emerged as a promising therapeutic strategy to modulate inflammatory responses in diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[1][3][4] Small molecule inhibitors of IRAK4 have demonstrated efficacy in a variety of preclinical models, mitigating disease-associated inflammation and pathology.[3][4][5]

Core Mechanism of Action: IRAK4 Signaling

IRAK4 functions as a crucial upstream kinase in the MyD88-dependent signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a "Myddosome" complex.[2] IRAK4 then phosphorylates and activates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are key mediators of autoimmune pathology.[5][6] IRAK4 inhibitors typically act by competing with ATP for binding to the kinase domain of IRAK4, thereby preventing its catalytic activity and blocking the downstream inflammatory signaling.[5][6]

Preclinical Efficacy in Autoimmune Models

The therapeutic potential of IRAK4 inhibitors has been evaluated in various preclinical models of autoimmune diseases. These studies provide crucial insights into the in vivo efficacy and pharmacodynamic effects of this class of drugs.

Rheumatoid Arthritis Models

The collagen-induced arthritis (CIA) model in rats and mice is a widely used preclinical model for rheumatoid arthritis. Studies with IRAK4 inhibitors have demonstrated significant reductions in disease severity in this model.

Table 1: Efficacy of IRAK4 Inhibitors in the Rat Collagen-Induced Arthritis (CIA) Model

| Compound | Dosing Regimen | Efficacy Readouts | Key Findings | Reference |

| PF-06650833 | Not specified | Clinical score, paw swelling, histopathology | Protected rats from CIA. | [3][4] |

| ND-2158 | Not specified | Clinical score, paw swelling, cytokine levels | Alleviated collagen-induced arthritis. | [5] |

Systemic Lupus Erythematosus Models

Preclinical models of SLE, such as the pristane-induced and MRL/lpr mouse models, are used to assess the impact of therapeutic agents on lupus-like pathology, including autoantibody production and end-organ damage.

Table 2: Efficacy of IRAK4 Inhibitors in Murine Models of Lupus

| Compound | Animal Model | Dosing Regimen | Efficacy Readouts | Key Findings | Reference |

| PF-06650833 | Pristane-induced | Not specified | Circulating autoantibody levels | Reduced circulating autoantibodies. | [3][4] |

| PF-06650833 | MRL/lpr | Not specified | Circulating autoantibody levels | Reduced circulating autoantibodies. | [3][4] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical findings. The following sections outline typical experimental protocols for evaluating IRAK4 inhibitors in the context of autoimmunity.

In Vitro Cellular Assays

-

Human Primary Cell Stimulation:

-

Isolate primary human immune cells, such as peripheral blood mononuclear cells (PBMCs), macrophages, or B cells.

-

Pre-treat cells with varying concentrations of the IRAK4 inhibitor for 1-2 hours.

-

Stimulate the cells with TLR ligands (e.g., LPS for TLR4, R848 for TLR7/8) or immune complexes from patient sera.

-

After an appropriate incubation period (e.g., 24 hours), collect the supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant using ELISA or multiplex bead assays.

-

In Vivo Animal Models

-

Rat Collagen-Induced Arthritis (CIA):

-

Immunize susceptible rat strains (e.g., Lewis rats) with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail.

-

A booster immunization is typically given 7 days later.

-

Initiate treatment with the IRAK4 inhibitor or vehicle control around the time of the booster immunization or upon the first signs of disease.

-

Monitor animals daily or every other day for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on erythema and swelling).

-

At the end of the study, collect tissues (e.g., paws, serum) for histopathological analysis of joint inflammation and damage, and for measurement of serum biomarkers (e.g., anti-collagen antibodies, inflammatory cytokines).

-

Conclusion

The preclinical data for IRAK4 inhibitors strongly support their potential as a therapeutic strategy for a range of autoimmune diseases. By targeting a key node in inflammatory signaling, these compounds effectively reduce the production of pathogenic cytokines and ameliorate disease in relevant animal models. While no specific preclinical data for this compound in autoimmunity are publicly available, the extensive research on other IRAK4 inhibitors provides a solid foundation for the continued investigation of this compound class. Further studies will be necessary to fully elucidate the clinical potential and safety profile of IRAK4 inhibitors in patients with autoimmune disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

- 4. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IRAK4 inhibition to shut down TLR signaling in autoimmunity and MyD88-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of SCH-900875: A CXCR3 Antagonist for Inflammatory Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

SCH-900875 is an orally active, brain-penetrant, and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1] As a key regulator of immune cell trafficking, CXCR3 and its ligands—CXCL9, CXCL10, and CXCL11—are deeply implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1] By blocking the interaction of these chemokines with their receptor, this compound represents a promising therapeutic agent for conditions such as rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, binding affinity, and the experimental methodologies used for its characterization.

Mechanism of Action: Inhibition of CXCR3 Signaling

This compound exerts its pharmacological effects by binding to the CXCR3 receptor, thereby preventing the binding of its natural ligands, CXCL9, CXCL10, and CXCL11. This blockade inhibits the downstream signaling cascades mediated by both G proteins and β-arrestin.[1] The inhibition of these pathways ultimately suppresses the migration of inflammatory cells, a critical process in the progression of many inflammatory and autoimmune diseases.[1]

Quantitative Pharmacological Data

| Parameter | Value | Ligand(s) | Assay Type |

| Binding Affinity (Ki) | 0.4 nM | [³⁵S]SCH-535390 | Radioligand Binding Assay |

| IC₅₀ (Displacement) | 0.8 - 2.2 nM | Radiolabeled CXCL10 & CXCL11 | Radioligand Binding Assay |

| IC₉₀ (Chemotaxis) | ~10 nM | CXCL9, CXCL10, CXCL11 | Human Activated T-cell Chemotaxis Assay |

Note: The data presented is for SCH-546738, a close structural analog of this compound, and is intended to be representative of the expected pharmacological profile.

Experimental Protocols

The characterization of CXCR3 antagonists like this compound involves a suite of in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay (Competitive)

This assay is fundamental in determining the affinity of a test compound for its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the CXCR3 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CXCR3 receptor.

-

Radioligand: A radiolabeled ligand with high affinity for CXCR3 (e.g., [¹²⁵I]CXCL10 or a proprietary radiolabeled antagonist) is used.

-

Competition: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular signaling initiated by agonist binding to a G-protein coupled receptor like CXCR3.

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting CXCR3-mediated calcium influx.

Methodology:

-

Cell Culture: Cells stably expressing the CXCR3 receptor are cultured in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Agonist Stimulation: A CXCR3 agonist (e.g., CXCL10 or CXCL11) is added to the wells to stimulate the receptor.

-

Signal Detection: The change in fluorescence, which corresponds to the increase in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC₅₀) is calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the CXCR3 signaling pathways inhibited by this compound and a typical experimental workflow for its characterization.

References

Methodological & Application

Application Notes: In Vitro Assays for SCH-900875 (Ulixertinib)

These application notes provide detailed protocols for the in vitro assessment of SCH-900875 (also known as ulixertinib or BVD-523), a potent and reversible inhibitor of ERK1/2 kinases. The provided methodologies are intended for researchers, scientists, and professionals in drug development.

Mechanism of Action:

This compound is an orally available, ATP-competitive inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2.[1][2][3] By inhibiting ERK1/2, this compound effectively blocks the activation of the downstream signaling pathway.[1][4] The mitogen-activated protein kinase (MAPK)/ERK pathway is a critical signaling cascade that is frequently upregulated in various cancers and plays a central role in tumor cell proliferation, differentiation, and survival.[1][4][5] this compound's inhibition of this pathway leads to a reduction in ERK-dependent tumor cell proliferation and survival.[1][4]

Signaling Pathway Diagram:

Caption: MAPK/ERK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound from various assays.

| Assay Type | Target | Cell Line | Parameter | Value | Reference |

| Kinase Assay | ERK2 | - | IC50 | <0.3 nM | [3][6] |

| Kinase Assay | ERK1 | - | Ki | <0.3 nM | [7] |

| Functional Assay | Phospho-RSK | A375 | IC50 | 0.14 µM | [6] |

| Antiproliferative Assay | Cell Proliferation | A375 | IC50 | 180 nM | [6] |

Experimental Protocols

ERK2 Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified ERK2 enzyme.

Experimental Workflow:

Caption: Workflow for the ERK2 Kinase Inhibition Assay.

Materials:

-

Enzyme: Purified, MEK-activated ERK2 protein.[6]

-

Substrate: Erktide peptide (IPTTPITTTYFFFK).[6]

-

Cofactor: Adenosine triphosphate (ATP).[6]

-

Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.[6]

-

Test Compound: this compound (ulixertinib).

-

Plate: 384-well polypropylene plate.[6]

-

Detection System: RapidFire Mass Spectrometry platform.[6]

Procedure:

-

Compound Preparation: Prepare a 12-point dilution series of this compound, typically from 100 µM down to 0.1 nM, in DMSO. The final DMSO concentration in the assay should be 1%.[6]

-

Enzyme Preparation: Prepare a solution of 1.2 nM ERK2 protein in the assay buffer.[6]

-

Assay Plate Setup: Dispense 10 µL of the prepared ERK2 enzyme solution into each well of a 384-well polypropylene plate containing the test compound and reference controls.[6]

-

Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the compound to bind to the enzyme.[6]

-

Reaction Initiation: Add 10 µL of the substrate solution, consisting of 16 µM Erktide and 120 µM ATP in assay buffer, to each well to start the kinase reaction.[6]

-

Incubation: The reaction is allowed to proceed for a set amount of time (e.g., ≥10 minutes).[7]

-

Detection: Stop the reaction and measure the levels of both the unphosphorylated Erktide substrate and the phosphorylated Erktide product using a RapidFire Mass Spectrometry platform.[6]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

A375 Cell Proliferation Assay (Cell-Based Assay)

This protocol outlines a method to assess the antiproliferative effect of this compound on the A375 human melanoma cell line, which harbors a BRAF V600E mutation.[6]

Experimental Workflow:

Caption: Workflow for the A375 Cell Proliferation Assay.

Materials:

-

Cell Line: A375 human melanoma cells.[6]

-

Cell Culture Medium: DMEM supplemented with 10% (v/v) Fetal Calf Serum and 1% (v/v) L-Glutamine.[6]

-

Test Compound: this compound (ulixertinib).

-

Plate: Black, 384-well Costar plates.[6]

-

Fixing Solution: 12% formaldehyde in PBS/A.[6]

-

Staining Solution: Hoechst 33342.[6]

-

Imaging System: Cellomics ArrayScan VTI or a similar high-content imaging system.[6]

Procedure:

-

Cell Culture: Maintain A375 cells in DMEM supplemented with 10% FCS and 1% L-Glutamine at 37°C in a humidified atmosphere with 5% CO₂.[6]

-

Cell Seeding: Harvest the cells and dispense 200 cells in 40 µL of cell media into each well of a black, 384-well plate.[6]

-

Overnight Incubation: Incubate the plate overnight at 37°C, 90% relative humidity, and 5% CO₂.[6]

-

Compound Addition: Prepare a 12-point dilution series of this compound, typically from 30 µM down to 0.03 nM. Add the compound to the inner 308 wells of the plate using an acoustic dispenser. The final DMSO concentration should be 0.3%.[6]

-

Incubation: Incubate the cell plates for 72 hours at 37°C.[6]

-

Cell Fixing and Staining: Add 20 µL of 12% formaldehyde in PBS/A (for a final concentration of 4%) and a 1:2000 dilution of Hoechst 33342 to each well. Incubate for 30 minutes at room temperature.[6]

-

Washing: Wash the cells with PBS/A.[6]

-

Imaging and Analysis: Acquire images of the cell nuclei using a Cellomics ArrayScan VTI imaging system. The number of cells per well is determined by counting the stained nuclei.

-

Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to vehicle-treated controls and determine the IC50 value.

References

- 1. Ulixertinib | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 5. biomed-valley.com [biomed-valley.com]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for SCH-900875 (Ulixertinib) Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-900875, also known as ulixertinib, is a potent and reversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2][3] As key components of the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 play a crucial role in regulating cell proliferation, differentiation, and survival.[1][4] The MAPK/ERK pathway is frequently hyperactivated in a wide range of human cancers, making it an attractive target for therapeutic intervention.[1][5] Ulixertinib has demonstrated anti-tumor activity in preclinical models and is being investigated in clinical trials for various malignancies.[5][6][7]

These application notes provide detailed protocols for developing and implementing cell-based assays to evaluate the biological activity of this compound (ulixertinib) and other ERK1/2 inhibitors. The described assays are essential for characterizing the compound's potency, mechanism of action, and cellular effects.

Mechanism of Action: Targeting the ERK Signaling Pathway